

Basic principles of using AF 594 carboxylic acid in research

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Compound of Interest

Compound Name: AF 594 carboxylic acid

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A Technical Guide to AF 594 Carboxylic Acid in Research

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

AF 594 carboxylic acid is a bright, photostable, and red-fluorescent dye belonging to the Alexa Fluor family.[1][2] It is characterized by a high fluorescence quantum yield, making it a valuable tool in a variety of research applications, particularly in fluorescence microscopy and flow cytometry.[1][3][4] Its utility is further enhanced by its consistent fluorescence in a pH range of 4 to 10.[2][4] The carboxylic acid group is a key functional feature, allowing for covalent conjugation to biomolecules.[1][5]

Core Principles and Spectral Properties

AF 594 carboxylic acid serves two primary roles in research. Firstly, it can be used as a non-reactive reference standard in experiments that involve AF 594 dye conjugates.[3][6] Secondly, and more commonly, its carboxylic acid group can be chemically activated to form stable covalent bonds with primary amines on other molecules, such as proteins, peptides, and modified nucleic acids.[1][7]

The spectral characteristics of AF 594 make it compatible with common laser lines, including the 561 nm and 594 nm lasers.[2] Key quantitative data for **AF 594 carboxylic acid** are summarized in the table below.

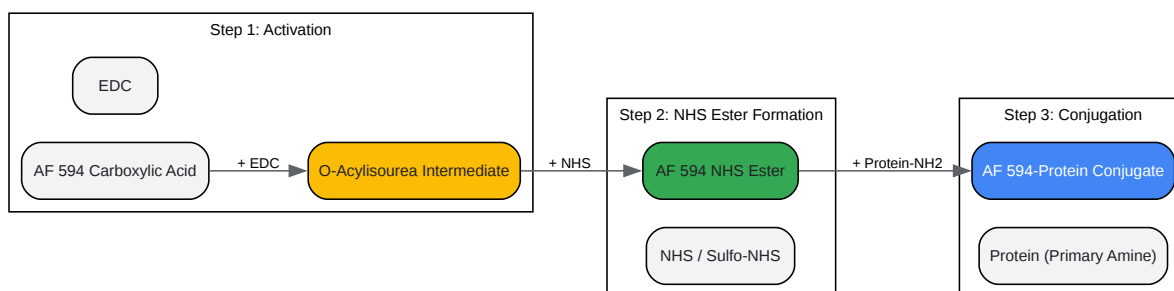
Property	Value	Reference
Excitation Maximum	586 - 594 nm	[1][3][8]
Emission Maximum	613 - 617 nm	[2][3]
Molar Extinction Coefficient	~105,000 cm ⁻¹ M ⁻¹	[3][6]
Fluorescence Quantum Yield	~0.77	[3][6]
Molecular Weight	~925.18 g/mol	[8][9]

Conjugation Chemistry: Labeling Primary Amines

The most prevalent application of **AF 594 carboxylic acid** is the labeling of biomolecules through the formation of a stable amide bond with primary amines.[7] This is typically achieved through a two-step process involving carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).

The fundamental mechanism proceeds as follows:

- **Activation of the Carboxylic Acid:** EDC reacts with the carboxylic acid group of AF 594 to form a highly reactive O-acylisourea intermediate.
- **Formation of a Stable Ester:** This intermediate is susceptible to hydrolysis. To improve the efficiency and stability of the reaction, NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS ester. This succinimidyl ester is less prone to hydrolysis and reacts efficiently with primary amines.[10]
- **Amide Bond Formation:** The NHS ester of AF 594 readily reacts with primary amines (e.g., the epsilon-amino group of lysine residues or the N-terminus of a protein) to form a stable amide bond, covalently linking the dye to the target molecule.[11]



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Carbodiimide-mediated conjugation of **AF 594 carboxylic acid** to a primary amine.

Experimental Protocol: Protein Labeling

This protocol provides a general methodology for labeling an IgG antibody with **AF 594 carboxylic acid** using EDC and Sulfo-NHS. Optimization may be required for other proteins.

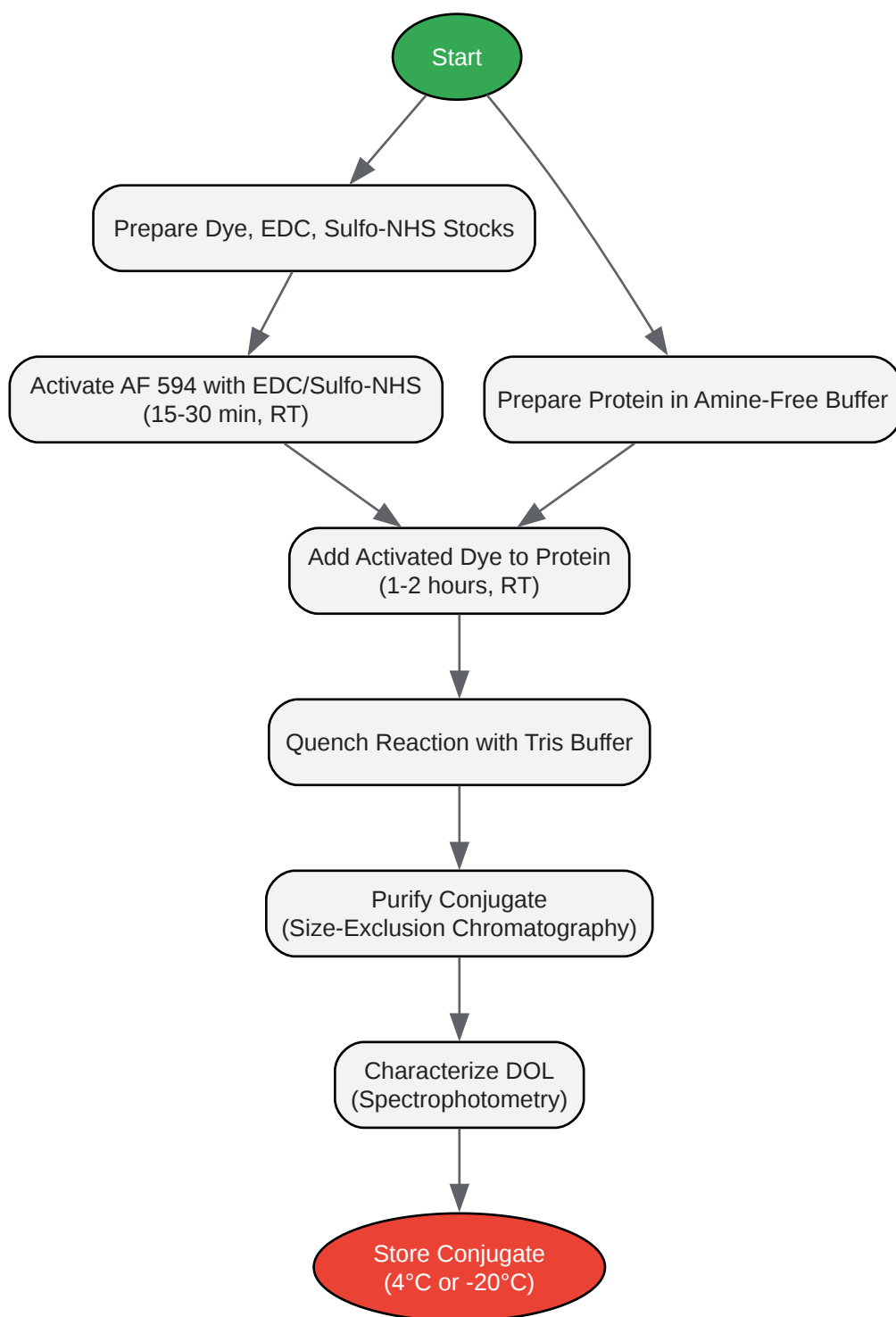
Materials:

- **AF 594 Carboxylic Acid**
- IgG antibody in an amine-free buffer (e.g., PBS, pH 7.2)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation/Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Purification column (e.g., size-exclusion chromatography)

Methodology:

- Reagent Preparation:
 - Prepare a stock solution of **AF 594 carboxylic acid** in anhydrous DMSO.
 - Immediately before use, prepare solutions of EDC and Sulfo-NHS in the Activation/Conjugation Buffer.
- Antibody Preparation:
 - Ensure the antibody is at a suitable concentration (e.g., 2 mg/mL) in an amine-free buffer. [\[10\]](#) Buffers containing Tris or glycine will interfere with the reaction and should be exchanged for PBS or a similar buffer.[\[10\]](#)
- Activation of AF 594:
 - In a microcentrifuge tube, combine the **AF 594 carboxylic acid** stock solution with the freshly prepared EDC and Sulfo-NHS solutions in the Activation/Conjugation Buffer.
 - The molar ratio of Dye:EDC:Sulfo-NHS is typically 1:10:25, but may require optimization.
 - Incubate the mixture for 15-30 minutes at room temperature, protected from light, to form the Sulfo-NHS ester.
- Conjugation Reaction:
 - Add the activated AF 594 Sulfo-NHS ester solution to the prepared antibody solution.
 - The reaction pH should be adjusted to approximately 7.2-8.0 for efficient conjugation to the primary amines of the antibody.
 - Incubate for 1-2 hours at room temperature, protected from light, with gentle mixing.
- Quenching the Reaction:
 - Add the Quenching Buffer to the reaction mixture to stop the labeling process by reacting with any remaining active ester.
 - Incubate for 15-30 minutes at room temperature.

- Purification of the Conjugate:
 - Separate the labeled antibody from the unreacted dye and reaction byproducts using a size-exclusion chromatography column.
 - The first colored fraction to elute will be the AF 594-labeled antibody.
- Characterization:
 - Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule, using spectrophotometry. For IgGs, an optimal DOL is typically between 2 and 6.[\[10\]](#)



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